2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol
Description
The compound 2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol (CAS: 903198-80-1) is a diaryl pyrimidine derivative with a molecular formula of C₂₄H₁₉ClFN₃O₄ and a molecular weight of 467.88 g/mol . Its structure features:
- A pyrimidine core substituted at position 2 with an amino group.
- A 2-methoxyphenoxy group at position 5 of the pyrimidine ring.
- A phenolic hydroxyl group at position 4, substituted with a (2-chloro-4-fluorophenyl)methoxy moiety.
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O4/c1-31-20-4-2-3-5-21(20)33-22-12-28-24(27)29-23(22)17-9-8-16(11-19(17)30)32-13-14-6-7-15(26)10-18(14)25/h2-12,30H,13H2,1H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCITWXMMGGBYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent variations are compared below:
Key Observations
Substituent Position and Binding Affinity: The target compound’s 2-methoxyphenoxy group at position 5 differs from AP-NP’s naphthalene group and AP-4-Me-Ph’s p-tolyl group. Methoxy groups in ortho positions (e.g., 2-methoxy vs. 3-methoxy in AP-3-OMe-Ph ) may sterically hinder binding or alter electronic interactions. The (2-chloro-4-fluorophenyl)methoxy substituent introduces both halogen and fluorine atoms, which can enhance binding through hydrophobic and electrostatic interactions compared to simpler benzyloxy groups .
Biological Activity :
- AP-NP and AP-4-Me-Ph exhibit strong binding to the hACE2-SARS-CoV-2 spike protein interface (binding energy <−8 kcal/mol), suggesting the target compound’s halogenated substituents could similarly disrupt viral entry .
- Compound 97’s indolyl substitution confers tubulin inhibition, highlighting how heterocyclic substituents at position 5 can shift activity toward antiproliferative pathways .
Physicochemical Properties: The target compound’s higher molecular weight (467.88 g/mol) and logP (estimated >5) compared to AP-NP (343.38 g/mol) may reduce solubility but improve membrane permeability .
Computational Insights
- AutoDock Studies : Molecular docking tools (e.g., AutoDock Vina ) predict that diaryl pyrimidines with bulky substituents (e.g., naphthalene in AP-NP) bind more stably to protein interfaces. The target compound’s 2-methoxy and halogenated groups may similarly optimize binding through π-π stacking and hydrogen bonding .
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